Home > Products > Screening Compounds P110704 > GLP-1(28-36)amide
GLP-1(28-36)amide -

GLP-1(28-36)amide

Catalog Number: EVT-10956822
CAS Number:
Molecular Formula: C54H85N15O9
Molecular Weight: 1088.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Glucagon-like peptide-1 (GLP-1) is a crucial incretin hormone involved in glucose metabolism, primarily secreted by intestinal L-cells. One of its significant metabolites, GLP-1(28-36)amide, is derived from the cleavage of GLP-1 and has garnered attention for its biological activities, particularly in the context of diabetes management and metabolic regulation. This nonapeptide, with the sequence FIAWLVKGRamide, has been shown to have protective effects on pancreatic beta cells and to enhance glucose disposal.

Source

GLP-1(28-36)amide is formed through the enzymatic action of neutral endopeptidase on GLP-1(7-36)amide, which is itself a product of proglucagon processing. The primary source of GLP-1 in the body includes the intestinal mucosa and pancreatic islets. Its discovery and subsequent characterization have been informed by various studies that highlight its metabolic roles and potential therapeutic applications.

Classification

GLP-1(28-36)amide belongs to a class of peptides known as incretins, which are hormones that stimulate insulin secretion in response to meals. It is classified as a C-terminal nonapeptide and is part of the broader family of glucagon-like peptides.

Synthesis Analysis

Methods

GLP-1(28-36)amide can be synthesized using solid-phase peptide synthesis techniques. This involves the sequential addition of amino acids to a solid support resin, followed by cleavage from the resin to yield the free peptide. The purity of the synthesized peptide is typically confirmed through high-performance liquid chromatography (HPLC), achieving over 98% homogeneity.

Technical Details

The synthesis process includes:

  1. Solid-phase synthesis: Amino acids are added stepwise to a resin-bound growing peptide chain.
  2. Cleavage: The peptide is cleaved from the resin using an appropriate cleavage reagent.
  3. Purification: The crude peptide is purified using HPLC.
  4. Characterization: Techniques such as mass spectrometry and amino acid composition analysis are employed to confirm the identity and purity of the synthesized peptide.
Molecular Structure Analysis

Structure

The molecular structure of GLP-1(28-36)amide consists of nine amino acids arranged in a specific sequence that contributes to its biological activity. The sequence is:

  • FIAWLVKGRamide

This structure includes an amide group at the C-terminal end, which is crucial for its stability and activity.

Data

The molecular weight of GLP-1(28-36)amide is approximately 1034 Da. Its structural conformation plays a significant role in its interaction with biological targets, particularly receptors involved in glucose metabolism.

Chemical Reactions Analysis

Reactions

GLP-1(28-36)amide undergoes various biochemical reactions, primarily involving proteolytic cleavage by enzymes such as dipeptidyl peptidase IV and neutral endopeptidase. These reactions can influence its stability and biological efficacy.

Technical Details

In vitro studies have demonstrated that GLP-1(28-36)amide exhibits a half-life that varies depending on the biological environment:

  • In mouse hepatocytes: approximately 13 minutes.
  • In human hepatocytes: approximately 24 minutes.

These findings suggest that while GLP-1(28-36)amide is relatively stable compared to other peptides, it still undergoes rapid metabolism under physiological conditions.

Mechanism of Action

Process

The mechanism by which GLP-1(28-36)amide exerts its effects involves several pathways:

  1. Insulinotropic effects: Although it does not act directly through GLP-1 receptors, it influences insulin secretion indirectly.
  2. Mitochondrial targeting: It has been shown to localize within mitochondria, where it modulates oxidative phosphorylation and reduces reactive oxygen species levels.
  3. Regulation of signaling pathways: It activates pathways such as protein kinase A and β-catenin signaling, contributing to improved glucose metabolism and β-cell survival.

Data

Studies indicate that administration of GLP-1(28-36)amide leads to enhanced glucose disposal in animal models, highlighting its potential role in managing hyperglycemia.

Physical and Chemical Properties Analysis

Physical Properties

GLP-1(28-36)amide exists as a white powder at room temperature and is soluble in aqueous solutions, particularly when formulated with stabilizers such as human serum albumin.

Chemical Properties

The peptide exhibits stability under physiological pH but can be degraded by specific peptidases in vivo. Its amide form enhances its resistance to enzymatic degradation compared to other forms of GLP-1.

Relevant Data or Analyses

Analytical studies reveal that GLP-1(28-36)amide maintains significant biological activity despite being a metabolite considered inactive previously. Its interactions at cellular levels have been characterized using various assays including luciferase reporter assays for receptor activation.

Applications

Scientific Uses

GLP-1(28-36)amide has several promising applications in scientific research:

  1. Diabetes research: Its role in enhancing insulin sensitivity makes it a candidate for studying diabetes treatments.
  2. Metabolic studies: Investigating its effects on hepatic glucose metabolism provides insights into metabolic disorders.
  3. Cell protection studies: Research into its protective effects on pancreatic beta cells could lead to new therapies for diabetes-related complications.

Recent findings suggest that GLP-1(28-36)amide may also have potential applications beyond diabetes management, including roles in weight management and cardiovascular health due to its pleiotropic effects on metabolism and cell survival pathways.

Introduction: Historical Context and Metabolic Paradigm Shift

Redefinition of Glucagon-like Peptide-1 Metabolites: From Inactive Byproducts to Biologically Active Entities

For decades, glucagon-like peptide-1 metabolites were classified as pharmacologically inert degradation products. The glucagon-like peptide-1 axis gained prominence with the development of glucagon-like peptide-1 receptor agonists and dipeptidyl peptidase-4 inhibitors for type 2 diabetes, focusing exclusively on the insulinotropic actions of full-length glucagon-like peptide-1(7-36)amide. This metabolite was believed to lose all biological activity upon cleavage by dipeptidyl peptidase-4 to yield glucagon-like peptide-1(9-36)amide and subsequent fragments. However, emerging evidence in the early 2000s challenged this dogma, revealing that several glucagon-like peptide-1 fragments, including glucagon-like peptide-1(28-36)amide, possess intrinsic bioactivity independent of the canonical glucagon-like peptide-1 receptor. This paradigm shift recognized that proteolytic processing of glucagon-like peptide-1 generates pharmacologically diverse peptides with unique signaling capabilities and tissue-specific effects [1] [2].

Discovery Timeline of Glucagon-like Peptide-1(28-36)amide as a Neutral Endopeptidase-Derived Metabolite

Glucagon-like peptide-1(28-36)amide (molecular formula: C₅₄H₈₆N₁₆O₁₂; molecular weight: 1155.38 g/mol) was first isolated as a minor enzymatic cleavage product during studies of glucagon-like peptide-1 metabolism in hepatic systems. Unlike dipeptidyl peptidase-4, which generates glucagon-like peptide-1(9-36)amide, neutral endopeptidase (neprilysin) cleaves both glucagon-like peptide-1(7-36)amide and glucagon-like peptide-1(9-36)amide to produce the nonapeptide glucagon-like peptide-1(28-36)amide (FIAWLVKGRamide). Key milestones in its characterization include:

  • 1987: Identification of glucagon-like peptide-1(7-36)amide as the primary bioactive form of glucagon-like peptide-1
  • Early 2000s: Biochemical characterization of neutral endopeptidase-mediated glucagon-like peptide-1 metabolism yielding glucagon-like peptide-1(28-36)amide
  • 2010-2014: Functional studies demonstrating its mitochondrial protective effects in pancreatic β-cells and hepatocytes
  • 2014: First comprehensive reviews synthesizing evidence for its glucoregulatory and cytoprotective actions [1] [2]

Contextualization within Incretin-Based Therapeutics Evolution

The discovery of glucagon-like peptide-1(28-36)amide's bioactivity coincides with the clinical evolution of incretin therapies. While first-generation glucagon-like peptide-1 receptor agonists (exenatide, liraglutide) focused on extending the half-life of glucagon-like peptide-1 receptor activation, and dipeptidyl peptidase-4 inhibitors sought to elevate endogenous glucagon-like peptide-1(7-36)amide levels, glucagon-like peptide-1(28-36)amide represents a distinct pharmacological entity. Its identification suggests that some therapeutic benefits attributed to glucagon-like peptide-1 receptor agonists might partially derive from downstream metabolites generated through enzymatic processing. This understanding opens avenues for developing therapeutics targeting non-canonical pathways distinct from glucagon-like peptide-1 receptor activation [1] [3].

Properties

Product Name

GLP-1(28-36)amide

IUPAC Name

(2S)-6-amino-N-[2-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]hexanamide

Molecular Formula

C54H85N15O9

Molecular Weight

1088.3 g/mol

InChI

InChI=1S/C54H85N15O9/c1-8-32(6)45(69-48(73)37(56)26-34-17-10-9-11-18-34)53(78)63-33(7)47(72)66-42(27-35-28-61-38-20-13-12-19-36(35)38)50(75)67-41(25-30(2)3)51(76)68-44(31(4)5)52(77)65-40(21-14-15-23-55)49(74)62-29-43(70)64-39(46(57)71)22-16-24-60-54(58)59/h9-13,17-20,28,30-33,37,39-42,44-45,61H,8,14-16,21-27,29,55-56H2,1-7H3,(H2,57,71)(H,62,74)(H,63,78)(H,64,70)(H,65,77)(H,66,72)(H,67,75)(H,68,76)(H,69,73)(H4,58,59,60)/t32-,33-,37-,39-,40-,41-,42-,44-,45-/m0/s1

InChI Key

AYAZRBWYYBZITR-MJCVNZGZSA-N

Canonical SMILES

CCC(C)C(C(=O)NC(C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C(CC3=CC=CC=C3)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N)NC(=O)[C@H](CC3=CC=CC=C3)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.